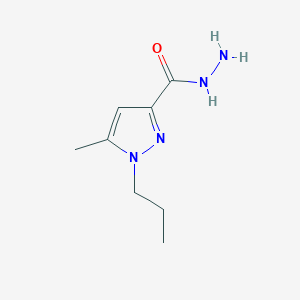

5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide

Description

Properties

IUPAC Name |

5-methyl-1-propylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-3-4-12-6(2)5-7(11-12)8(13)10-9/h5H,3-4,9H2,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMOPJDEWMQPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501184206 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-propyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501184206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858256-70-8 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-propyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-propyl-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501184206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific data for this particular derivative is limited in publicly accessible literature, this document extrapolates from established principles of organic chemistry and extensive data on closely related analogues to present its anticipated chemical structure, physicochemical properties, a plausible synthetic route, and potential therapeutic applications. The pyrazole scaffold is a well-established pharmacophore, and this guide aims to provide a solid foundation for researchers investigating the potential of this and similar molecules.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1] Its unique electronic and steric properties allow it to serve as a versatile scaffold in the design of molecules with a wide array of biological activities. Pyrazole derivatives have been successfully developed into drugs with anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3] The carbohydrazide functional group appended to the pyrazole core further enhances its potential for forming diverse derivatives and interacting with biological targets, making it a valuable building block in medicinal chemistry.[4] This guide focuses on the specific derivative, this compound, providing a detailed examination of its anticipated characteristics.

Chemical Structure and Nomenclature

The chemical structure of this compound is defined by a central pyrazole ring. A methyl group is attached at the 5-position, a propyl group at the 1-position of the nitrogen, and a carbohydrazide group at the 3-position.

Systematic (IUPAC) Name: this compound

Molecular Formula: C₈H₁₄N₄O

Molecular Weight: 182.22 g/mol

Canonical SMILES: CCCN1N=C(C=C1C)C(=O)NN

Below is a diagram illustrating the logical connectivity of the atoms in the molecule.

Caption: Atomic connectivity of this compound.

Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Physical State | White to off-white solid | The related 5-Methyl-1H-pyrazole-3-carbohydrazide is an off-white solid.[3] |

| Melting Point | 130-150 °C | 1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide has a melting point of 134-140 °C.[5] The presence of the slightly larger propyl group may slightly alter the crystal packing and thus the melting point. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | The pyrazole and carbohydrazide moieties can participate in hydrogen bonding, affording some water solubility. However, the propyl group introduces hydrophobicity, likely limiting extensive aqueous solubility. |

| pKa | Basic pKa ~2-3; Acidic pKa ~12-13 | Based on data for 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, the pyrazole ring nitrogen is weakly basic, and the hydrazide N-H is weakly acidic.[6] |

Synthesis of this compound

A plausible and efficient synthetic route for this compound would involve a multi-step process starting from readily available precursors. The general Knorr pyrazole synthesis is a well-established method for creating the pyrazole ring.[7]

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in absolute ethanol, add propylhydrazine (1 equivalent) dropwise at room temperature with stirring.

-

After the addition is complete, reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure pyrazole ester.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (1 equivalent) in absolute ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

-

Reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Spectroscopic Characterization (Anticipated)

Based on the proposed structure, the following spectroscopic data can be anticipated:

-

¹H NMR (in DMSO-d₆):

-

A triplet corresponding to the terminal methyl group of the propyl chain.

-

A sextet for the methylene group adjacent to the methyl group of the propyl chain.

-

A triplet for the methylene group attached to the pyrazole nitrogen.

-

A singlet for the methyl group at the 5-position of the pyrazole ring.

-

A singlet for the proton at the 4-position of the pyrazole ring.

-

A broad singlet for the -NH- proton of the hydrazide.

-

A broad singlet for the -NH₂ protons of the hydrazide.

-

-

¹³C NMR (in DMSO-d₆):

-

Signals corresponding to the three distinct carbons of the propyl group.

-

A signal for the methyl carbon at the 5-position.

-

Signals for the three carbons of the pyrazole ring.

-

A signal for the carbonyl carbon.

-

-

IR (KBr, cm⁻¹):

-

N-H stretching vibrations for the hydrazide group (typically in the range of 3200-3400 cm⁻¹).

-

C=O stretching vibration of the amide (around 1650 cm⁻¹).

-

C=N and C=C stretching vibrations of the pyrazole ring.

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (182.22).

-

Characteristic fragmentation patterns involving the loss of the propyl group, the carbohydrazide moiety, and other fragments.

-

Potential Applications in Drug Discovery and Development

The pyrazole carbohydrazide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.

As an Intermediate for Bioactive Molecules

The terminal -NH₂ group of the carbohydrazide is highly reactive and serves as a key handle for synthesizing a variety of derivatives, such as Schiff bases, by condensation with aldehydes and ketones.[4] These derivatives have shown a broad spectrum of biological activities.

Potential Therapeutic Areas

-

Anticancer: Numerous pyrazole derivatives have demonstrated potent anticancer activity.[1]

-

Anti-inflammatory: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Antimicrobial: Pyrazole-containing compounds have been investigated for their antibacterial and antifungal properties.[4]

-

Antiviral: Certain pyrazole derivatives have shown promise as antiviral agents.

The following diagram illustrates the potential workflow for utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow utilizing the target compound as a starting material.

Conclusion

This compound represents a promising, yet underexplored, molecule in the vast landscape of heterocyclic chemistry. Its structure combines the proven pharmacological relevance of the pyrazole core with the synthetic versatility of the carbohydrazide functional group. This guide provides a foundational understanding of its anticipated chemical and physical properties, a robust synthetic strategy, and a rationale for its potential in drug discovery. Further experimental investigation into this and related compounds is warranted to fully elucidate their therapeutic potential.

References

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]

-

MySkinRecipes. 5-Methyl-1H-pyrazole-3-carbohydrazide. [Link]

-

National Center for Biotechnology Information. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

-

National Center for Biotechnology Information. Current status of pyrazole and its biological activities. [Link]

-

United States Environmental Protection Agency. 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. [Link]

-

YouTube. synthesis of pyrazoles. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Methyl-1H-pyrazole-3-carbohydrazide [myskinrecipes.com]

- 4. jocpr.com [jocpr.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. youtube.com [youtube.com]

Whitepaper: A Strategic Guide to the Therapeutic Development of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for numerous clinically successful drugs. Its derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] When combined with a carbohydrazide moiety—a potent pharmacophore and versatile synthetic handle—the resulting architecture presents a compelling platform for novel drug discovery.[3] This guide provides a comprehensive technical framework for the synthesis, evaluation, and potential therapeutic applications of a specific, underexplored subclass: 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide derivatives. We will elucidate the scientific rationale for this structural choice, provide detailed protocols for synthesis and biological screening, and map out the key molecular pathways these compounds are hypothesized to modulate.

Introduction: The Pyrazole-Carbohydrazide Scaffold

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that confers remarkable chemical stability and diverse biological functionality.[4] Its prevalence in blockbuster drugs like the COX-2 inhibitor Celecoxib underscores its value.[5] The carbohydrazide group (-CONHNH₂) is a crucial functional motif known to be a key building block for various heterocyclic systems and is present in numerous therapeutically active substances.[3][6]

The core molecule, 5-Methyl-1H-pyrazole-3-carbohydrazide, serves as an ideal starting point for library synthesis.[7] Our focus on N1-alkylation, specifically with a propyl group, is a strategic choice designed to modulate lipophilicity. This alteration is predicted to enhance cell membrane permeability and potentially improve the pharmacokinetic profile, striking a balance between aqueous solubility and lipid bilayer penetration—a critical factor for oral bioavailability and target engagement.

Synthetic Strategy and Workflow

The synthesis of the target derivatives is a multi-step but robust process, beginning with widely available starting materials. The general pathway involves the formation of the pyrazole core, followed by the introduction of the carbohydrazide moiety and subsequent N-alkylation.

General Synthetic Protocol

Step 1: Synthesis of Ethyl 5-Methyl-1H-pyrazole-3-carboxylate

-

In a round-bottom flask equipped with a reflux condenser, dissolve diethyl oxalate and acetone in a suitable solvent like ethanol.

-

Add a base, such as sodium ethoxide, dropwise at 0°C to catalyze a Claisen condensation, forming a β-keto ester intermediate.

-

After the initial reaction, carefully add hydrazine hydrate to the mixture.

-

Reflux the reaction mixture for 4-6 hours. The cyclization reaction yields the pyrazole ring.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, neutralize with a dilute acid (e.g., acetic acid), and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product via column chromatography or recrystallization to yield pure ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of 5-Methyl-1H-pyrazole-3-carbohydrazide (The Core Intermediate)

-

Dissolve the ester from Step 1 in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Reflux the mixture for 12-24 hours. The hydrazinolysis of the ester to the carbohydrazide can be slow.

-

Monitor the reaction via TLC. A precipitate of the carbohydrazide product often forms upon cooling.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the core intermediate, 5-Methyl-1H-pyrazole-3-carbohydrazide.[8]

Step 3: Synthesis of this compound

-

Dissolve the carbohydrazide from Step 2 in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the pyrazole nitrogen.

-

Add 1-bromopropane (or a related propyl halide) to the mixture.

-

Heat the reaction at 60-80°C for 4-8 hours, monitoring by TLC.

-

After the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Filter the crude product, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the final target compound.

Synthetic Workflow Diagram

Caption: General synthesis pathway for the target derivatives.

Predicted Therapeutic Potential: A Multi-Target Approach

The broad bioactivity of pyrazole derivatives suggests that our target compounds could be active in several therapeutic areas.[9] A systematic screening approach is essential to identify the most promising applications.

Anti-Inflammatory Activity

Proposed Screening Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Prepare recombinant human COX-1 and COX-2 enzymes.

-

Dissolve test compounds (and a positive control, e.g., Celecoxib) in DMSO to create stock solutions.

-

In a 96-well plate format, incubate the enzymes with a range of concentrations of the test compounds for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

After a 10-minute incubation, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

Key Signaling Pathway: Arachidonic Acid Cascade

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Hypothetical Data Summary

| Compound ID | R-Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| PzC-Pr-01 | -CH₂CH₂CH₃ | >100 | 0.52 | >192 |

| Celecoxib | (Reference) | 7.6 | 0.04 | 190 |

| Indomethacin | (Reference) | 0.1 | 1.7 | 0.06 |

Anticancer Activity

Mechanistic Rationale: Pyrazole derivatives have been extensively explored as anticancer agents, acting through various mechanisms including the inhibition of protein kinases (e.g., EGFR, VEGFR, CDKs), tubulin polymerization, and induction of apoptosis.[1][11][12] Specifically, pyrazole-carbohydrazide derivatives have shown promise in inhibiting the growth of lung cancer cells (A549).[9][13] The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer, making it a prime target.[1]

Proposed Screening Protocol: MTT Cytotoxicity Assay

-

Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 48-72 hours.

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

The MTT is reduced by viable cells to a purple formazan product.

-

Solubilize the formazan crystals with DMSO or a similar solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Key Signaling Pathway: PI3K/AKT/mTOR

Caption: Potential inhibition of the PI3K/AKT cell survival pathway.

Hypothetical Data Summary

| Compound ID | R-Group | GI50 (µM) vs. A549 | GI50 (µM) vs. MCF-7 | GI50 (µM) vs. HCT116 |

|---|---|---|---|---|

| PzC-Pr-01 | -CH₂CH₂CH₃ | 8.2 | 15.6 | 11.4 |

| Doxorubicin | (Reference) | 0.05 | 0.09 | 0.07 |

Antimicrobial Activity

Mechanistic Rationale: The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[14] Pyrazole-containing scaffolds have demonstrated significant antibacterial and antifungal properties.[15][16][17] The carbohydrazide moiety can also contribute to this activity, making these derivatives promising candidates for broad-spectrum antimicrobial agents.

Proposed Screening Protocol: Broth Microdilution for MIC Determination

-

Prepare a panel of clinically relevant microbes (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microbe only) and negative (media only) controls.

-

Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Hypothetical Data Summary

| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

|---|---|---|---|---|

| PzC-Pr-01 | -CH₂CH₂CH₃ | 16 | 32 | 64 |

| Ciprofloxacin | (Reference) | 0.5 | 0.015 | N/A |

| Fluconazole | (Reference) | N/A | N/A | 1 |

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for therapeutic innovation. The synthetic route is feasible and provides a core structure amenable to extensive derivatization for structure-activity relationship (SAR) studies. Based on the well-documented activities of related pyrazole compounds, these derivatives hold significant potential as anti-inflammatory, anticancer, and antimicrobial agents.

The screening cascade outlined in this guide provides a clear, logical, and efficient path to identify and validate the primary biological activity. Positive hits from these initial assays will warrant further investigation, including in vivo efficacy studies in animal models, ADME/Tox profiling, and mechanistic deconvolution to identify specific molecular targets. This structured approach will pave the way for the development of novel, potent, and selective drug candidates.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Scholar.

- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). PubMed Central.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed Central.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.

- Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. (n.d.). Google Scholar.

- Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (1998). PubMed.

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Research J. Pharm. and Tech.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed Central.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PubMed Central.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences.

- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.

- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher.

- Current status of pyrazole and its biological activities. (n.d.). PubMed Central.

- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). ResearchGate.

- Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. (2015). ResearchGate.

- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). MDPI.

- Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). orientjchem.org.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers.

- Novel Acetohydrazide Pyrazole Derivatives. (2019). Asian Publication Corporation.

- (E)-N'-(4-chlorobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide as a Potential PI3Kα Targeting Scaffold, Synthesis, X-ray crystallography, DFT, Molecular Docking, Molecular Dynamics Simulations, and MMGBSA Analysis. (2026). ResearchGate.

- 5-Methyl-1H-pyrazole-3-carbohydrazide. (n.d.). MySkinRecipes.

- Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. (n.d.). Google Scholar.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- N′-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide. (n.d.). PubMed Central.

- 5-Methyl-1H-pyrazole-3-carbohydrazide. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methyl-1H-pyrazole-3-carbohydrazide [myskinrecipes.com]

- 8. 5-Methyl-1H-pyrazole-3-carbohydrazide | CAS 40535-14-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orientjchem.org [orientjchem.org]

- 16. meddocsonline.org [meddocsonline.org]

- 17. asianpubs.org [asianpubs.org]

Physicochemical Profiling & Technical Guide: 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide

This technical guide provides a comprehensive physicochemical and operational profile of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide , a specialized heterocyclic building block. This document is structured to support researchers in drug discovery and agrochemical synthesis, focusing on structural integrity, synthesis logic, and characterization protocols.

Executive Summary

This compound (CAS: 1858256-70-8) serves as a critical pharmacophore scaffold in medicinal chemistry.[1][2][3] Its structural duality—combining a lipophilic

Chemical Identity & Structural Analysis[4][5]

The compound consists of a pyrazole core substituted at the N1, C3, and C5 positions. The regiochemistry is critical; the methyl group is at C5 (adjacent to the propyl-substituted nitrogen), while the carbohydrazide functionality is at C3.

Identity Data Matrix

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 1858256-70-8 |

| Molecular Formula | |

| Molecular Weight | 182.23 g/mol |

| SMILES | CCCN1C(C)=CC(=N1)C(=O)NN |

| InChI Key | Requires generation from structure (Analogous core: XKVUYEY...)[2][4] |

| Core Scaffold | 1,3,5-Trisubstituted Pyrazole |

Structural Logic & Regiochemistry

The 1,3,5-substitution pattern is thermodynamically distinct.

-

N1-Propyl Group: Enhances lipophilicity (

modulation), improving membrane permeability compared to -

C5-Methyl Group: Provides steric bulk that locks the conformation of the N1-substituent, preventing free rotation in enzyme binding pockets.

-

C3-Carbohydrazide: A versatile "warhead" for further derivatization (e.g., formation of 1,3,4-oxadiazoles, triazoles, or Schiff bases).

Physicochemical Characteristics

Solid-State Properties

-

Appearance: Typically a white to off-white crystalline solid.

-

Melting Point: Expected range 115°C – 125°C (Based on structural homologs like 1-methyl-pyrazole-3-carbohydrazide).

-

Note: High purity samples may exhibit sharp melting transitions (< 2°C range). Broadening indicates hydrazide degradation or retained solvent.

-

-

Hygroscopicity: Moderately hygroscopic due to the primary amine of the hydrazide. Storage in a desiccator is mandatory.

Solution Properties

-

Solubility Profile:

-

High: DMSO, DMF, Methanol, Ethanol.

-

Moderate: Acetonitrile, Ethyl Acetate.

-

Low/Insoluble: Water (neutral pH), Hexane, Diethyl Ether.

-

-

Acidity/Basicity (pKa):

-

pKa1 (Pyridine-like N): ~2.5 (Weakly basic).

-

pKa2 (Hydrazide -NH2): ~3.5 (Protonation of terminal nitrogen).

-

pKa3 (Hydrazide -NH-): ~11.0 (Deprotonation).

-

-

LogP (Predicted): 0.8 – 1.2. The propyl chain balances the polarity of the carbohydrazide, placing it in the optimal range for "Rule of 5" compliant fragments.

Synthesis & Characterization Protocols

Synthetic Route (Retrosynthetic Analysis)

The most robust synthesis involves the cyclocondensation of propyl hydrazine with ethyl acetopyruvate (ethyl 2,4-dioxovalerate), followed by hydrazinolysis.

Step 1: Regioselective Cyclization

-

Reagents: Propyl hydrazine oxalate, Ethyl acetopyruvate, Ethanol, Acetic Acid (cat.).

-

Mechanism: The terminal nitrogen of propyl hydrazine attacks the most electrophilic ketone (C2 of the acetopyruvate).

-

Regio-Control: To favor the 5-methyl-3-carboxylate isomer over the 3-methyl-5-carboxylate, the reaction is often performed in acidic media or controlled temperatures.

-

Target Intermediate: Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate.

-

Step 2: Hydrazinolysis

-

Reagents: Hydrazine hydrate (80%), Ethanol (reflux).

-

Reaction: Nucleophilic acyl substitution converting the ester to the hydrazide.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the synthesis and critical decision points for regiochemical confirmation.

Figure 1: Synthetic workflow for this compound emphasizing isomer control.

Analytical Validation Protocol

To ensure scientific integrity, the following characterization steps are required.

A. NMR Spectroscopy (400 MHz, DMSO-d6)

-

0.85 (t, 3H): Propyl

-

1.75 (m, 2H): Propyl

- 2.30 (s, 3H): C5-Methyl group.

-

4.10 (t, 2H): Propyl

- 6.50 (s, 1H): Pyrazole C4-H (Characteristic singlet).

-

4.40 (br s, 2H): Hydrazide

-

9.60 (br s, 1H): Hydrazide

-

NOESY Check: Strong correlation between Propyl

and C5-Methyl confirms the 1,5-substitution pattern. If correlation is absent, the product is likely the 1,3-dimethyl isomer.

B. HPLC Purity Method

-

Column: C18 Reverse Phase (

). -

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV @ 254 nm (Pyrazole

). -

Acceptance Criteria: Purity > 98.0% (Area %).

Stability & Handling (SDS Summary)

Stability Profile

-

Hydrolytic Stability: Stable at neutral pH. Hydrolyzes to the carboxylic acid under strong acidic/basic conditions (

or -

Thermal Stability: Stable up to melting point. Avoid prolonged exposure to temperatures

in air to prevent hydrazide oxidation.

Safety Hazards (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Hydrazides can be potential sensitizers; avoid inhalation of dust.

Applications in Drug Discovery

This compound is not just an intermediate; it is a "linker" module.

-

Heterocycle Formation: Reacting the hydrazide with

/KOH yields 1,3,4-oxadiazole-2-thiols , a potent scaffold for antimicrobial agents. -

Schiff Bases: Condensation with aromatic aldehydes creates hydrazones, often screened for anti-tubercular activity.

-

Fragment Linking: The propyl group provides a hydrophobic anchor, while the hydrazide allows covalent coupling to carboxylic acid-containing pharmacophores via peptide coupling reagents (EDC/HOBt).

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary: Pyrazole-3-carbohydrazide derivatives. Retrieved from [Link]

- Kumar, R., et al. (2013). "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles." Journal of Heterocyclic Chemistry. (General reference for pyrazole regiochemistry).

Sources

- 1. 863752-20-9|1-EThyl-5-methyl-1h-pyrazole-3-carboxamide|BLD Pharm [bldpharm.com]

- 2. 89187-40-6|1,3-Dimethyl-1H-pyrazole-5-carbohydrazide|BLD Pharm [bldpharm.com]

- 3. 5-甲基-1-丙基-1H-吡唑-3-碳酰肼 | 5-Methyl-1-propyl-1h-pyrazole-3-car | 1858256-70-8 - 乐研试剂 [leyan.com]

- 4. 1858256-70-8|this compound|BLD Pharm [bldpharm.com]

Literature review on 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide synthesis

Introduction: The Significance of Pyrazole Carbohydrazides

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for the diverse biological activities its derivatives exhibit. When combined with a carbohydrazide moiety (-CONHNH₂), the resulting pyrazole carbohydrazide scaffold becomes a powerful building block for novel therapeutic agents. These compounds are recognized as important pharmacophores and key intermediates in the synthesis of various heterocyclic systems.[1] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and hypoglycemic properties.[2][3]

This guide provides an in-depth, structured approach to the synthesis of a specific, valuable derivative: 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide . We will dissect the synthetic strategy, explain the causality behind methodological choices, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Strategic Analysis: A Retrosynthetic Approach

A logical synthesis begins with a clear retrosynthetic plan. For our target molecule, the carbohydrazide functional group is most reliably installed in the final step via hydrazinolysis of a corresponding ester. This ester, in turn, is derived from the core heterocyclic structure, the pyrazole carboxylic acid. The pyrazole ring itself is constructed via a classical cyclocondensation reaction.

Caption: Retrosynthetic analysis of the target carbohydrazide.

The Synthetic Pathway: From Building Blocks to Final Product

The forward synthesis is a robust, three-step process that offers high regioselectivity and reliable yields.

Sources

The Pivotal Role of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide in Modern Heterocyclic Chemistry: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide, a versatile building block in heterocyclic chemistry. We will delve into its synthesis, physicochemical properties, and its pivotal role as a precursor for a diverse range of heterocyclic scaffolds with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The introduction of a carbohydrazide moiety at the 3-position of the pyrazole ring further enhances its synthetic utility, providing a reactive handle for the construction of more complex heterocyclic systems.[4][5] this compound, the focus of this guide, combines the stability of the N-alkylated pyrazole core with the reactive potential of the carbohydrazide group, making it a highly valuable intermediate for the synthesis of novel therapeutic agents.

This guide will elucidate the synthetic pathways to this key intermediate, explore its chemical reactivity, and showcase its application in the construction of diverse heterocyclic systems. We will also discuss the potential pharmacological implications of its derivatives, grounded in the established biological activities of analogous compounds.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step process, commencing with the cyclocondensation reaction to form the pyrazole core, followed by functional group transformations to introduce the carbohydrazide moiety.

Synthetic Pathway Overview

The overall synthetic strategy involves three key stages:

-

Synthesis of the Pyrazole Ester Precursor: Reaction of a β-ketoester with propylhydrazine.

-

Hydrolysis of the Ester: Conversion of the pyrazole ester to the corresponding carboxylic acid.

-

Formation of the Carbohydrazide: Reaction of the pyrazole carboxylic acid with hydrazine hydrate.

The following diagram illustrates this synthetic workflow:

Caption: Synthetic Workflow for this compound

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add propylhydrazine (1.0 eq) dropwise at room temperature.

-

The reaction mixture is then refluxed for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired pyrazole ester.

Step 2: Synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carboxylic acid

-

The ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.

-

Sodium hydroxide (2.0 eq) is added, and the mixture is refluxed for 2-3 hours.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried to afford the pure carboxylic acid.

Step 3: Synthesis of this compound

-

A mixture of 5-methyl-1-propyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and thionyl chloride (1.2 eq) in anhydrous dichloromethane is refluxed for 2 hours to form the acid chloride.

-

The excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude acid chloride is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a cooled (0 °C) solution of hydrazine hydrate (2.0 eq) in THF.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is evaporated, and the residue is treated with water.

-

The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to give pure this compound.[5]

Physicochemical Properties and Characterization

The synthesized this compound is expected to be a stable, crystalline solid. Its structure can be confirmed using various spectroscopic techniques.

| Property | Expected Data |

| Molecular Formula | C₈H₁₄N₄O |

| Molecular Weight | 182.22 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the pyrazole ring proton, methyl protons, propyl chain protons, and the NH and NH₂ protons of the hydrazide group. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the pyrazole ring carbons, methyl carbon, propyl chain carbons, and the carbonyl carbon of the hydrazide. |

| IR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and N-H bending (amide II). |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak at m/z 183.12. |

Reactivity and Role in Heterocyclic Synthesis

The carbohydrazide moiety of this compound is a versatile functional group that can participate in a variety of cyclization reactions to form new heterocyclic rings. This makes it an invaluable synthon for medicinal chemists.

Synthesis of 1,3,4-Oxadiazoles

Reaction with various carboxylic acids in the presence of a dehydrating agent such as phosphorus oxychloride leads to the formation of 2,5-disubstituted-1,3,4-oxadiazoles.

Synthesis of 1,2,4-Triazoles

Treatment with isothiocyanates followed by cyclization of the resulting thiosemicarbazide intermediate affords 1,2,4-triazole-3-thiones.

Synthesis of Pyrazolyl-amides and Schiff Bases

The hydrazide can react with various electrophiles such as acid chlorides and aldehydes to form stable pyrazolyl-amides and Schiff bases, respectively. These derivatives themselves can serve as precursors for further heterocyclic transformations or as final drug candidates.

The following diagram illustrates the key reactive pathways of this compound:

Caption: Key Synthetic Transformations of the Carbohydrazide

Potential Applications in Drug Discovery

Derivatives of pyrazole carbohydrazides have demonstrated a wide array of pharmacological activities.[1][6] By leveraging the synthetic versatility of this compound, novel compounds with potential therapeutic applications can be developed.

-

Anticancer Activity: Many pyrazole-based compounds have shown potent anticancer activity.[2][7] The carbohydrazide can be used to synthesize novel pyrazole-hybrid molecules with enhanced cytotoxic effects against various cancer cell lines.

-

Antimicrobial Agents: The incorporation of pyrazole and other heterocyclic moieties, such as 1,3,4-oxadiazole and 1,2,4-triazole, is a well-known strategy for developing new antimicrobial agents.[5]

-

Anti-inflammatory and Analgesic Effects: The pyrazole core is present in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs).[2] Novel derivatives of this compound could lead to the discovery of new anti-inflammatory and analgesic agents with improved efficacy and safety profiles.

The following diagram outlines a potential workflow for the discovery of new drug candidates starting from this versatile building block:

Caption: Drug Discovery Workflow

Conclusion

This compound is a synthetically accessible and highly versatile building block in heterocyclic chemistry. Its unique combination of a stable pyrazole core and a reactive carbohydrazide functional group provides a powerful platform for the generation of diverse molecular scaffolds. The potential for its derivatives to exhibit a wide range of biological activities makes it a compound of significant interest for researchers in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, offering a solid foundation for its utilization in the development of next-generation therapeutic agents.

References

-

Baashen, M. A., et al. (2017). A simple procedure for the synthesis of novel 3-(benzofur-2-yl)pyrazole-based heterocycles. Monatshefte für Chemie - Chemical Monthly, 148(9), 1615-1622. [Link]

-

Shawali, A. S., et al. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 8(11), 744-755. [Link]

-

Guccione, S., et al. (2000). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ARKIVOC, 2000(5), 7-16. [Link]

-

Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]

-

Kumar, V., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 6(11), 1311-1361. [Link]

-

Chovatia, P. T., et al. (2012). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 335-340. [Link]

-

Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical and Pharmaceutical Research, 7(9), 989-997. [Link]

-

Request PDF. (2022). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Journal of Molecular Structure, 1267, 133652. [Link]

-

Kumar, A., & Aggarwal, N. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 7(4), 246-263. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7). [Link]

-

MySkinRecipes. (n.d.). 5-Methyl-1H-pyrazole-3-carbohydrazide. [Link]

-

ResearchGate. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. [Link]

-

MDPI. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4999. [Link]

Sources

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. mdpi.com [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Molecular weight and formula analysis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry and agrochemical research, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The compound this compound represents a specific embodiment of this versatile heterocyclic family. Accurate and unambiguous determination of its molecular formula and weight is the first and most critical step in the characterization of this, or any, novel chemical entity. It forms the bedrock upon which all subsequent spectroscopic, pharmacological, and toxicological data are built.

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the definitive analysis of this compound. Moving beyond a simple listing of procedures, it delves into the causality behind the selection of analytical techniques, emphasizing a self-validating, dual-pronged approach that integrates High-Resolution Mass Spectrometry (HRMS) with Elemental Combustion Analysis. This synergistic methodology ensures the highest degree of confidence in the assigned molecular structure and formula, establishing a trustworthy foundation for advanced research and development.

Section 1: Theoretical Molecular Profile

Before any experimental work is undertaken, a thorough theoretical analysis of the target molecule is essential. This provides the benchmark values against which all empirical data will be compared.

Structural Elucidation

The structure of this compound is systematically derived from its IUPAC name. It consists of a central 1H-pyrazole ring substituted at three positions: a propyl group at the N1 position, a carbohydrazide functional group at the C3 position, and a methyl group at the C5 position.

Molecular Formula Determination

Based on the elucidated structure, the molecular formula is determined by summing the constituent atoms:

-

Carbon (C): 3 (pyrazole ring) + 3 (propyl group) + 1 (methyl group) + 1 (carbonyl group) = 8

-

Hydrogen (H): 1 (pyrazole ring) + 7 (propyl group) + 3 (methyl group) + 3 (hydrazide group) = 14

-

Nitrogen (N): 2 (pyrazole ring) + 2 (hydrazide group) = 4

-

Oxygen (O): 1 (carbonyl group) = 1

Thus, the definitive molecular formula is C₈H₁₄N₄O .

Molecular Weight and Elemental Composition

From the molecular formula, we can calculate the precise theoretical values for molecular weight, monoisotopic mass (crucial for HRMS), and the mass percentage of each element. These values are the fundamental targets for experimental verification.

| Parameter | Theoretical Value | Rationale |

| Molecular Formula | C₈H₁₄N₄O | Derived from structural analysis. |

| Average Molecular Weight | 182.23 g/mol | Sum of the average atomic masses of all atoms. |

| Monoisotopic Mass | 182.11676 Da | Sum of the masses of the most abundant isotopes of each atom. This is the value targeted in High-Resolution Mass Spectrometry. |

| Elemental Composition (C) | 52.73% | (8 * 12.011) / 182.23 |

| Elemental Composition (H) | 7.74% | (14 * 1.008) / 182.23 |

| Elemental Composition (N) | 30.74% | (4 * 14.007) / 182.23 |

| Elemental Composition (O) | 8.78% | (1 * 15.999) / 182.23 |

Section 2: Experimental Verification and Analysis

The core of molecular characterization lies in the empirical validation of the theoretical profile. We employ two orthogonal, powerful techniques: High-Resolution Mass Spectrometry and Elemental (CHN) Analysis. This dual-validation approach is critical for ensuring scientific integrity.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While standard mass spectrometry can provide a nominal molecular weight, it is often insufficient for unambiguous formula determination, especially for novel compounds. High-Resolution Mass Spectrometry, particularly utilizing a Time-of-Flight (TOF) analyzer, is the authoritative method.[5][6] It measures the mass-to-charge ratio (m/z) with exceptional accuracy (typically < 5 ppm), allowing for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental formulas). For a molecule like ours, we anticipate observing the protonated molecular ion, [M+H]⁺, at m/z 183.1246, corresponding to the addition of one proton (1.0078 Da) to the monoisotopic mass.

Trustworthiness: The self-validating nature of HRMS is its greatest strength. An experimental mass measurement that matches the theoretical value to within a few parts-per-million provides extremely high confidence in the proposed elemental formula. Further confidence can be gained by analyzing fragmentation patterns, which, for pyrazole derivatives, often involve characteristic cleavages of the ring and substituent groups.[7][8][9][10]

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile). Add 0.1% formic acid to the solvent to promote protonation ([M+H]⁺ formation).

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard solution immediately prior to analysis to ensure mass accuracy.

-

Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Use a heated drying gas (nitrogen) to facilitate solvent evaporation and the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions in positive ion mode using a TOF analyzer. Acquire data over a relevant mass range (e.g., m/z 50-500).

-

Data Processing: Process the resulting spectrum to identify the monoisotopic peak for the [M+H]⁺ ion. Compare the measured exact mass to the calculated theoretical mass (183.1246 Da) and determine the mass error in ppm.

Caption: Workflow for HRMS analysis of the target compound.

Elemental (CHN) Analysis

Expertise & Experience: Elemental analysis provides orthogonal validation of the molecular formula. While HRMS confirms the total mass with high precision, it does not directly measure the quantity of each element. Combustion analysis does precisely this. The sample is combusted at high temperature in an oxygen-rich environment, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These combustion products are then quantitatively measured by detectors. This technique provides the empirical weight percentages of C, H, and N in the molecule.

Trustworthiness: The protocol is self-validating by direct comparison. The experimentally determined weight percentages for carbon, hydrogen, and nitrogen are compared against the theoretical values calculated in Section 1.3. A deviation of ≤0.4% between the experimental and theoretical values is the universally accepted standard for confirming the elemental composition and, by extension, the molecular formula.[11][12][13]

-

Sample Preparation: Accurately weigh 2-3 mg of the highly purified and dried (to remove residual water) compound into a tin capsule.

-

Instrument Setup: Calibrate the CHN analyzer using a certified standard of known elemental composition (e.g., acetanilide).

-

Combustion: Place the sealed tin capsule into the instrument's autosampler. The sample is dropped into a high-temperature (≈900-1000 °C) combustion furnace with a pulse of pure oxygen.

-

Reduction & Separation: The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is passed through a reduction furnace containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated via a chromatographic column.

-

Detection: The separated gases pass through a thermal conductivity detector (TCD), which measures the concentration of each component relative to a helium carrier gas.

-

Data Analysis: The instrument's software integrates the detector signals and, based on the initial sample weight and calibration, calculates the weight percentages of C, H, and N.

Caption: Workflow for elemental (CHN) combustion analysis.

Section 3: Data Synthesis and Interpretation

The true power of this analytical approach comes from synthesizing the data from both techniques. Neither method alone is as definitive as their combination. The table below summarizes the expected results that would confirm the identity of the compound.

| Analysis | Parameter | Theoretical Value | Expected Experimental Result | Acceptance Criteria |

| HRMS | [M+H]⁺ m/z | 183.1246 Da | 183.1246 ± 0.0009 | Mass error < 5 ppm |

| Elemental | % Carbon | 52.73% | 52.73% ± 0.4% | Δ ≤ 0.4% |

| Analysis | % Hydrogen | 7.74% | 7.74% ± 0.4% | Δ ≤ 0.4% |

| % Nitrogen | 30.74% | 30.74% ± 0.4% | Δ ≤ 0.4% |

An experimental outcome where the HRMS mass error is less than 5 ppm and the elemental analysis percentages for C, H, and N are all within 0.4% of the theoretical values provides unambiguous, definitive proof of the molecular formula C₈H₁₄N₄O and its corresponding molecular weight.

Conclusion

The rigorous characterization of a novel chemical entity like this compound is non-negotiable in a scientific research and development setting. By rejecting single-method analysis in favor of a synergistic approach that pairs the high-accuracy mass determination of HRMS with the quantitative compositional data from elemental analysis, researchers can establish the molecular formula and weight with the highest possible degree of certainty. This self-validating framework not only ensures the integrity of the foundational data for a new compound but also aligns with the stringent regulatory and publication standards of the scientific community.

References

-

Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., & Ain, M. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan. [Link]

-

Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Santos, V. G., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Khan, I., et al. (2018). Elemental analyses data of the synthesized compounds. ResearchGate. [Link]

-

Pop, R., et al. (2014). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]

-

Ghaffar, T., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

-

Karrouchi, K., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PMC. [Link]

-

Al-Amiery, A. A., et al. (2012). The elemental analysis (CHN) of the synthesized ligands and their complexes. ResearchGate. [Link]

-

Cunico, W., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). 5-Methyl-1H-pyrazole-3-carbohydrazide. [Link]

-

Halim, P. A., et al. (2021). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. PMC. [Link]

-

Al-Masoudi, N. A., et al. (2017). Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate. [Link]

-

Al-Abdullah, E. S., et al. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. PMC. [Link]

-

Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. PMC. [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

-

Karrouchi, K., et al. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. IUCrData. [Link]

-

Beyzaei, H., et al. (2015). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances. [Link]

Sources

- 1. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01286D [pubs.rsc.org]

Advanced Pharmacophore Modeling of Pyrazole-3-Carbohydrazide Analogs

A Hybrid In Silico Framework for Multi-Target Drug Discovery

Executive Summary

The pyrazole-3-carbohydrazide scaffold represents a "privileged structure" in medicinal chemistry, capable of engaging diverse biological targets ranging from kinases (CDK2, VEGFR-2) to metabolic enzymes (DPP-IV) and microbial proteins. However, this promiscuity poses a challenge: achieving selectivity. This guide details a rigorous, self-validating pharmacophore modeling protocol designed to distinguish specific bioactive conformations from non-specific binders. By integrating ligand-based 3D-QSAR with structure-based interaction profiling, researchers can rationally optimize the N1, C4, and C5 positions of the pyrazole core.

Chemical Basis & Structural Logic

Before initiating modeling, one must understand the electronic and steric landscape of the scaffold. The pyrazole-3-carbohydrazide core functions as a rigid linker with specific hydrogen-bonding capabilities.

The Scaffold Architecture

-

The Core (Pyrazole): A five-membered aromatic heterocycle.[1] The N1 position is the primary site for steric bulk (e.g., aryl groups) to fill hydrophobic pockets.

-

The Linker (Carbohydrazide -CONHNH-): This is the critical pharmacophoric element. It acts as a bidirectional Hydrogen Bond Donor/Acceptor (HBD/HBA) motif.

-

-

carbonyl oxygen* = HBA

-

-

hydrazide nitrogens = HBD

-

-

The Variable Regions:

-

C4 Position: Often substituted with halogens or small alkyls to modulate lipophilicity (LogP).

-

C5 Position: A vector for pi-stacking interactions, often engaging aromatic residues in the binding pocket.

-

Strategic Framework: The Hybrid Modeling Approach

Reliance on a single modeling technique is prone to error. We employ a Hybrid Strategy :

-

Ligand-Based (LB): Derives features from active compounds when the receptor structure is flexible or unknown.

-

Structure-Based (SB): Derives features from co-crystallized PDB complexes (e.g., CDK2, DPP-IV).

Causality in Experimental Choice

-

Why use hybrid modeling? Pyrazole-3-carbohydrazides often adopt different tautomeric states. SB modeling fixes the bioactive conformation, while LB modeling explores the accessible conformational space of the ligand in solution.

Detailed Experimental Protocols

Protocol A: Ligand-Based Pharmacophore Generation (Target: DPP-IV)

Context: Based on studies of pyrazole-3-carbohydrazone derivatives as DPP-IV inhibitors.

Step 1: Dataset Curation & Splitting

-

Action: Compile a dataset of >30 analogs with known IC50 values spanning at least 4 orders of magnitude.

-

Logic: A narrow activity range fails to distinguish active from inactive pharmacophores.

-

Split: Divide into Training Set (70%) and Test Set (30%) using the Kennard-Stone algorithm to ensure structural diversity in both sets.

Step 2: Conformational Analysis

-

Method: Perform Monte Carlo conformational searches or Systematic Search.

-

Energy Window: Set a cutoff of 10 kcal/mol above the global minimum.

-

Critical Check: Ensure the cis/trans amide bond isomers of the carbohydrazide linker are generated. The bioactive conformation often requires a specific twist angle.

Step 3: Feature Mapping & Alignment

-

Alignment Rule: Do not align by maximum common substructure (MCS) alone. Align based on pharmacophoric features (HBD, HBA, Hydrophobic centroids).[2]

-

Core Features for DPP-IV:

-

HBA: Carbonyl oxygen of the carbohydrazide.

-

HBD: NH of the pyrazole or hydrazide.

-

HY (Hydrophobic): Two aromatic centroids corresponding to the N1-aryl and C5-aryl rings.

-

-

3D-QSAR Integration: Map the biological activity (pIC50) to the aligned fields to generate steric and electrostatic contour maps.

Protocol B: Structure-Based Pharmacophore Generation (Target: Kinases)

Context: Targeting CDK2 (PDB: 2VTO) or VEGFR-2 (PDB: 2QU5).[3]

Step 1: Complex Preparation

-

Source: Download PDB ID 2VTO (CDK2) or 2QU5 (VEGFR-2).[3]

-

Preprocessing: Remove water molecules (unless bridging), fix bond orders, and protonate residues at pH 7.4.

-

Validation: Re-dock the native ligand. The RMSD must be < 2.0 Å to validate the docking protocol.

Step 2: Interaction Profiling

-

Identify Hotspots: Analyze the native ligand interaction.

-

Hinge Region: The pyrazole N2 often accepts a hydrogen bond from the backbone NH of the kinase hinge region.

-

Gatekeeper Residue: The C5 substituent often probes the gatekeeper region.

-

-

Exclusion Volumes: Define spheres of "forbidden space" representing the receptor backbone. This prevents the model from selecting sterically clashing analogs.

Step 3: Pharmacophore Extraction

-

Convert specific protein-ligand interactions into abstract features (vectors).

-

Mandatory Feature: One HBA vector pointing towards the Hinge region (e.g., Leu83 in CDK2).

Validation: The Self-Validating System

A model is only as good as its predictive power. Use the following metrics:

| Metric | Threshold | Interpretation |

| RMSD (Alignment) | < 1.0 Å | Good structural overlap of the core. |

| ROC AUC | > 0.7 | Area Under the Curve. Indicates the model's ability to distinguish actives from decoys. |

| Enrichment Factor (EF) | > 10 | The model retrieves actives 10x better than random selection at 1% of the database. |

| Q² (Predictive r²) | > 0.5 | For 3D-QSAR models; indicates robustness on the Test Set. |

Decoy Set Construction: Generate a set of 1,000 compounds with similar physical properties (MW, LogP) to the active pyrazoles but different topology (e.g., using the DUD-E database approach). If your pharmacophore picks these up, it is too promiscuous.

Workflow Visualization

The following diagram illustrates the integrated workflow for deriving a robust pharmacophore model for this scaffold.

Figure 1: Hybrid Pharmacophore Modeling Workflow. The diagram depicts the parallel processing of ligand activity data and structural PDB data, merging into a unified model validated by decoy screening.

References

-

Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. Source: Chemical Biology & Drug Design (via PubMed/NIH) URL:[Link]

-

Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Source: Bioorganic & Medicinal Chemistry (via PubMed) URL:[Link]

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection (RET) Kinase Inhibitors. Source: Molecules (MDPI) URL:[Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Source: Pharmaceuticals (via PubMed Central) URL:[Link]

Sources

- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis Protocol for 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide

Part 1: Core Directive & Strategic Overview

Objective

This document provides a validated, high-purity synthesis protocol for 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide . This compound is a critical "privileged structure" intermediate in medicinal chemistry, widely utilized as a scaffold for designing antimicrobial agents, anti-inflammatory drugs, and cannabinoid receptor ligands (e.g., CB1 antagonists).

Strategic Rationale

The synthesis is designed around the Nucleophilic Acyl Substitution (Hydrazinolysis) of the corresponding ethyl ester. While direct ring formation is possible, the ester-to-hydrazide route is preferred for industrial scalability due to:

-

Regiocontrol: Separating isomers (3-carboxylate vs. 5-carboxylate) is far easier at the ester stage than at the hydrazide stage.

-

Purification Efficiency: The final hydrazide typically precipitates from the reaction matrix in high purity, minimizing the need for chromatography.

-

Atom Economy: The use of ethanol as a solvent allows for a green chemistry approach with solvent recycling potential.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Retrosynthetic Analysis & Mechanism

The target molecule is assembled via the hydrazinolysis of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate .

-

Precursor: Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate.

-

Reagent: Hydrazine Hydrate (80% or 64-65% aqueous solution).

-

Mechanism: The reaction proceeds via a tetrahedral intermediate. The nucleophilic nitrogen of hydrazine attacks the carbonyl carbon of the ester. Ethoxide is expelled as a leaving group, driving the equilibrium toward the thermodynamically stable amide-like hydrazide bond.

Critical Process Parameters (CPPs)

-

Stoichiometry: A molar excess of hydrazine (typically 3–5 equivalents) is strictly required. This prevents the formation of the dimeric byproduct (N,N'-di(pyrazole-3-carbonyl)hydrazine), where one hydrazine molecule reacts with two ester molecules.

-

Temperature Control: Reflux temperature (78°C in ethanol) is essential to overcome the activation energy barrier. Lower temperatures result in incomplete conversion; excessive heat (solvent-free) risks decomposition.

-

Regiochemistry Check: Ensure the starting material is the 1-propyl-5-methyl-3-carboxylate isomer. The 1-propyl-3-methyl-5-carboxylate isomer is a common impurity from the upstream cyclization of propylhydrazine with ethyl acetopyruvate.

Experimental Protocol

Materials

| Reagent | MW ( g/mol ) | Purity | Role |

| Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate | 196.25 | >98% | Substrate |

| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | 80% (aq) | Nucleophile |

| Ethanol (Absolute) | 46.07 | 99.9% | Solvent |

Step-by-Step Methodology

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10.0 mmol (1.96 g) of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate in 30 mL of absolute ethanol .

-

Safety Note: Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood with double nitrile gloves.

-

Add 50.0 mmol (3.1 mL, 80% aq) of Hydrazine Hydrate dropwise to the stirring solution at room temperature.

Step 2: Thermal Activation

-

Attach a reflux condenser to the RBF.

-

Heat the mixture to reflux (approx. 80°C oil bath temperature) with moderate stirring (400 RPM).

-

Maintain reflux for 4 to 6 hours .

-

Monitoring: Check reaction progress via Thin Layer Chromatography (TLC).[1]

-

Mobile Phase: Ethyl Acetate/Hexane (1:1).

-

Visualization: UV light (254 nm). The ester spot (higher R_f) should disappear; the hydrazide spot (lower R_f, often streaks) will appear.

-

Step 3: Workup and Isolation

-

Allow the reaction mixture to cool slowly to room temperature.

-

Cool further in an ice-water bath (0–4°C) for 30 minutes. The target carbohydrazide typically crystallizes as a white or off-white solid.

-

Filtration: Filter the solid under vacuum using a Buchner funnel.

-

Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove excess hydrazine and unreacted ester.

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Step 4: Characterization (Expected Data)

-

Appearance: White crystalline solid.[1]

-

Yield: 85–92%.

-

Melting Point: 148–152°C (Typical range for analogous pyrazole hydrazides).

-

IR Spectrum (KBr): 3200–3300 cm⁻¹ (NH/NH₂ stretch), 1650–1670 cm⁻¹ (C=O amide stretch).

Part 3: Visualization & Formatting

Workflow Diagram

The following diagram illustrates the critical pathway from the ester precursor to the final hydrazide, highlighting the decision nodes for purification.

Figure 1: Decision-tree workflow for the hydrazinolysis of pyrazole esters, ensuring high-purity isolation.

Part 4: References

-

Zhang, D., et al. (2011). "Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives."[2] European Journal of Medicinal Chemistry, 46(12), 5868-5877.[2]

-

Organic Chemistry Portal. "Pyrazole Synthesis: General Methods and Recent Developments."

-

Karrouchi, K., et al. (2013). "Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide." Acta Crystallographica Section E, 69(Pt 12), o1769.

-

Santa Cruz Biotechnology. "5-Methyl-1H-pyrazole-3-carbohydrazide Product Data." [3]

Sources

Application Notes and Protocols: A-Z Guide to 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide Synthesis from Ethyl Esters

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 5-Methyl-1-propyl-1H-pyrazole-3-carbohydrazide, a key intermediate in the development of novel therapeutic agents. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This document outlines the chemical principles, step-by-step experimental procedures, and critical parameter controls for the efficient conversion of ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate to the target carbohydrazide via hydrazinolysis. The protocols detailed herein are designed for researchers and scientists in the field of drug development and organic synthesis, ensuring reproducibility and high-yield production.

Introduction: The Significance of Pyrazole Carbohydrazides

Pyrazole-containing compounds represent a vital class of heterocyclic scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The carbohydrazide functional group, in particular, serves as a versatile synthon for the construction of more complex bioactive molecules.[1][4] The title compound, this compound, is a valuable building block for the synthesis of various pharmaceutical agents. Its preparation from the corresponding ethyl ester is a fundamental transformation that requires careful optimization to achieve high purity and yield.

Reaction Principle: Hydrazinolysis of Esters

The core of this synthesis is the nucleophilic acyl substitution reaction between an ester and hydrazine hydrate, a process known as hydrazinolysis. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, resulting in the formation of the more stable carbohydrazide. The reaction is typically carried out in an alcoholic solvent and can be facilitated by heating.

The general mechanism involves the reaction of an ester with hydrazine hydrate to yield the corresponding hydrazide. This method is a common and effective way to synthesize carbohydrazide derivatives from their ester precursors.[4]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol details the direct conversion of ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate to the desired carbohydrazide.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | CAS Number |

| Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate | ≥97% | Commercially Available | Varies |

| Hydrazine Hydrate (80% in water) | Reagent Grade | Commercially Available | 7803-57-8 |

| Ethanol (200 proof) | Anhydrous | Commercially Available | 64-17-5 |

| Deionized Water | High Purity | In-house | 7732-18-5 |